molecular formula C9H7ClN2O2 B1592453 4-Chloro-7-methoxyquinazolin-6-ol CAS No. 574745-97-4

4-Chloro-7-methoxyquinazolin-6-ol

Cat. No. B1592453
CAS RN: 574745-97-4
M. Wt: 210.62 g/mol
InChI Key: ZBOFUZBKDHGCAF-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxyquinazolin-6-ol (CMQ) is a synthetic compound of the quinazolin-6-ol family. It is a white crystalline solid with a molecular weight of 221.6 g/mol, and it is soluble in water and most organic solvents. CMQ has been studied extensively in recent years due to its potential applications in the pharmaceutical and biotechnological industries. It has been used as a starting material in the synthesis of various drugs, and it has also been studied for its potential use as an antibacterial and antifungal agent.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound 4-Chloro-7-methoxyquinazolin-6-ol and its derivatives have been synthesized through various methods, demonstrating their versatility in organic synthesis. For instance, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, a derivative, was synthesized via selective nucleophilic attack, indicating the potential for diverse synthetic pathways (Cai et al., 2019).
  • Crystal Structure : Investigations into the crystal structure of related compounds, such as the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, have contributed to a deeper understanding of their molecular configurations (Wang et al., 2015).

Anticancer Potential

  • Antitumor Activity : Compounds derived from this compound have shown potential in anticancer research. For example, 4-(3′-chlorophenylamino)-6-methoxy quinazoline derivatives have displayed notable antitumor activity in vitro, suggesting their potential as cancer therapeutic agents (Gui-ping, 2012).
  • Tubulin Polymerization Inhibition : Certain derivatives have been identified as inhibitors of tubulin polymerization, a key process in cancer cell division, thus indicating their potential in cancer treatment strategies (Wang et al., 2014).

Molecular Docking and Computational Analysis

  • Molecular Docking Studies : Advanced computational techniques, such as molecular docking studies, have been used to predict the interaction of this compound derivatives with biological targets. These studies provide insights into the mechanism of action and potential therapeutic applications of these compounds (Murugavel et al., 2017).

Applications in Imaging and Detection

  • PET Imaging Agents : Derivatives of this compound have been explored as potential PET imaging agents for tumor detection, demonstrating their utility in diagnostic imaging and cancer detection (Chen et al., 2012).

Chemical Synthesis and Characterization

  • Chemical Characterization : Detailed analytical studies on derivatives of this compound have provided valuable information on their chemical properties and potential applications in various fields, including medicinal chemistry (Somagond et al., 2019).

properties

IUPAC Name

4-chloro-7-methoxyquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-8-3-6-5(2-7(8)13)9(10)12-4-11-6/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOFUZBKDHGCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630880
Record name 4-Chloro-7-methoxyquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

574745-97-4
Record name 4-Chloro-7-methoxyquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Acetoxy-4-chloro-7-methoxyquinazoline, (Example 25-5 in WO01/66099; 10.0 g, 39.6 mmole) was added in portions to a stirred 7N methanolic ammonia solution (220 ml) cooled to 10° C. in an ice/water bath. After stirring for one hour the precipitate was filtered, washed with diethylether and dried thoroughly under high vacuum to give 4-chloro-6-hydroxy-7-methoxyquinazoline (5.65 g, 67.8%); NMR Spectrum: (DMSO d6) 3.96 (s, 3H); 7.25 (s, 1H); 7.31 (s, 1H); 8.68 (s, 1H); Mass Spectrum: (M+H)+ 211.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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